Dicumarol-d8
Description
Contextualization of Dicumarol (B607108) within Vitamin K Antagonist Research
Dicumarol was first identified in the 1940s as the causative agent of a bleeding disease in cattle that had consumed moldy sweet clover. wikipedia.orgnih.gov This discovery was a landmark event in medicine, leading to the development of a class of drugs known as vitamin K antagonists. taylorandfrancis.comnih.gov These drugs, including the well-known warfarin (B611796), function by inhibiting the enzyme vitamin K epoxide reductase (VKOR). nih.govmdpi.compatsnap.com This enzyme is crucial for the recycling of vitamin K, a vital component in the synthesis of several clotting factors in the blood. nih.govdrugbank.commdpi.com By blocking VKOR, dicumarol and its derivatives deplete the body's supply of active vitamin K, thereby reducing the ability of the blood to clot. wikipedia.orgdrugbank.com For a period, dicumarol itself was used as an anticoagulant medication, though it was later largely succeeded by warfarin. wikipedia.orgnih.gov
Identity and Isotopic Labeling of Dicumarol-d8
This compound is chemically almost identical to its parent compound, dicumarol. The key difference lies in the replacement of eight hydrogen atoms with their heavier isotope, deuterium (B1214612). cymitquimica.comlgcstandards.com This isotopic substitution does not significantly alter the compound's fundamental chemical behavior in biological systems. clearsynth.com The molecular formula of this compound is C19D8H4O6, and it has a molecular weight of approximately 344.34 g/mol . cymitquimica.comlgcstandards.com
| Property | Value |
|---|---|
| Molecular Formula | C19D8H4O6 cymitquimica.comlgcstandards.com |
| Molecular Weight | 344.34 g/mol cymitquimica.comlgcstandards.com |
| Appearance | Light Yellow Solid cymitquimica.com |
| Unlabelled CAS Number | 66-76-2 lgcstandards.com |
| Synonyms | 3,3'-Methylenebis[4-hydroxycoumarin]-d8, Bishydroxycoumarin-d8 cymitquimica.com |
Rationale for Deuterium Labeling in Advanced Research Methodologies
The introduction of deuterium into the dicumarol structure provides researchers with a powerful analytical tool for several reasons. The primary applications of deuterium-labeled compounds like this compound are in metabolic studies and as internal standards for quantitative analysis. researchgate.netassumption.edu
Metabolic Studies: Deuterium labeling is instrumental in tracing the metabolic fate of drugs and other biologically active compounds. researchgate.netnih.gov By administering a deuterated compound, researchers can use techniques like mass spectrometry to track the compound and its metabolites as they move through and are processed by the body. tufts.edu This allows for a detailed understanding of absorption, distribution, metabolism, and excretion (ADME) pathways. researchgate.netassumption.edu The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can also slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. assumption.edumdpi.com This can help in identifying the specific sites on a molecule that are most susceptible to metabolic breakdown. researchgate.net
Internal Standards in Quantitative Analysis: In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), it is crucial to have a reliable internal standard to ensure the accuracy and precision of measurements. libios.frscioninstruments.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample preparation and analysis but is distinguishable by the detector. scioninstruments.com Deuterated compounds like this compound are excellent internal standards because their chemical and physical properties are very similar to their non-labeled counterparts. nih.gov However, due to the mass difference imparted by the deuterium atoms, they can be clearly distinguished by a mass spectrometer. nih.gov This allows for precise quantification of the unlabeled compound in a sample by comparing its signal to the known concentration of the added deuterated internal standard. libios.fr
Properties
Molecular Formula |
C₁₉H₄D₈O₆ |
|---|---|
Molecular Weight |
344.34 |
Synonyms |
Dicumol-d8; Dufalone-d8; Kumoran-d8; Melitoxin-d8; NC 034-d8; NSC 17860-d8; NSC 221570-d8; NSC 41834-d8; Temparin-d8; Trombosan-d8; 3,3’-Methylenebis[4-hydroxy-1,2-benzopyrone]-d8; 3,3’-Methylenebis[4-hydroxycoumarin]-d8; Acadyl-d8; Acavyl-d8; Antitr |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Dicumarol D8
Conventional Synthesis Pathways of Dicumarol (B607108) Precursors
The synthesis of Dicumarol fundamentally relies on the precursor 4-hydroxycoumarin (B602359). wikipedia.org This precursor is a critical building block, and its synthesis has been achieved through several established methods. Common starting materials include phenols, 2'-hydroxyacetophenone, or derivatives of salicylic (B10762653) acid. sciepub.comtandfonline.com
One prevalent method for synthesizing 4-hydroxycoumarin involves the reaction of a phenol (B47542) with a malonic acid derivative. For instance, phenols can be reacted with malonic acid in the presence of a catalyst like zinc chloride and phosphorus oxychloride. tandfonline.com Another approach is the intramolecular Claisen condensation of methyl acetylsalicylate, which cyclizes to form the 4-hydroxycoumarin sodium salt, followed by acidification. google.com
Once 4-hydroxycoumarin is obtained, the most common route to Dicumarol is a condensation reaction. nih.gov Specifically, it is typically formed by reacting two equivalents of 4-hydroxycoumarin with one equivalent of formaldehyde (B43269). wikipedia.org This reaction proceeds through a domino Knoevenagel condensation followed by a Michael addition, effectively linking the two 4-hydroxycoumarin units via a methylene (B1212753) bridge to form the final Dicumarol structure. nih.govnih.gov Various catalysts, including biocatalysts like lipase, can be used to facilitate this reaction under mild, environmentally friendly conditions. nih.govnih.gov
Deuterium (B1214612) Incorporation Techniques for Specific Positions (e.g., 5,6,7,8-tetradeuterio)
The synthesis of Dicumarol-d8, specifically 5,6,7,8-tetradeuterio-4-hydroxy-3-[(5,6,7,8-tetradeuterio-4-hydroxy-2-oxo-chromen-3-yl)methyl]chromen-2-one, requires a targeted approach to introduce deuterium onto the benzene (B151609) rings of both coumarin (B35378) moieties. lgcstandards.com The most direct and controlled method is to begin the synthesis with deuterated precursors rather than attempting to exchange hydrogen for deuterium on the final Dicumarol molecule. sine2020.eu
The logical synthetic strategy involves:
Synthesis of Deuterated 4-Hydroxycoumarin: The process starts with a deuterated phenol, where the aromatic protons have been replaced by deuterium. This deuterated phenol is then used in one of the conventional synthesis pathways to produce 4-hydroxycoumarin-d4, where the deuterium atoms are located at the 5, 6, 7, and 8 positions.
Condensation to Form this compound: Two molecules of the resulting 4-hydroxycoumarin-d4 are then reacted with a non-deuterated linker, such as formaldehyde or paraformaldehyde. This condensation reaction, typically a Knoevenagel-Michael cascade, joins the two deuterated coumarin rings to yield the final this compound product. nih.govresearchgate.net
Alternative methods for deuteration, such as direct hydrogen-deuterium exchange on an existing coumarin ring using a deuterium source like heavy water (D₂O), often require harsh conditions and may lack the site-specificity needed for this particular isotopologue. sine2020.euoaepublish.com Therefore, building the molecule from specifically deuterated starting materials ensures the precise placement and high isotopic enrichment required for this compound.
Analytical Verification of Isotopic Enrichment and Purity of this compound
After synthesis, it is crucial to verify the chemical purity, the level of isotopic enrichment, and the specific positions of the deuterium atoms. omicronbio.com A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this comprehensive analysis. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the successful incorporation of the eight deuterium atoms. researchgate.net This is observed as a mass shift in the molecular ion peak. Unlabeled Dicumarol has a molecular weight of approximately 336.31 g/mol , whereas this compound has a molecular weight of about 344.34 g/mol . lgcstandards.com By analyzing the isotopic distribution pattern of the molecular ion, the percentage of isotopic enrichment can be accurately calculated. almacgroup.comresearchgate.net This technique quantifies the proportion of molecules that are fully labeled (d8), partially labeled (d1-d7), and unlabeled (d0). almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the exact location of the deuterium labels. sigmaaldrich.com
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at positions 5, 6, 7, and 8 of the aromatic rings will be absent or significantly diminished, providing direct evidence of successful deuteration at these sites. studymind.co.uk
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals with chemical shifts that correspond to the 5, 6, 7, and 8 positions, confirming that the deuterium atoms are located on the benzene rings. sigmaaldrich.commagritek.com This method is also highly effective for quantitative determination of deuterium enrichment at each specific site.
¹³C NMR (Carbon-13 NMR): The carbon signals for the deuterated positions (C5, C6, C7, C8) will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound. This provides further structural confirmation. cdnsciencepub.com
The combination of these analytical methods provides a complete profile of the synthesized this compound, ensuring its structural integrity and isotopic purity for its intended applications as a high-quality analytical standard. rsc.org
Table 1: Analytical Techniques for the Verification of this compound
| Technique | Information Provided | Details |
|---|---|---|
| Mass Spectrometry (MS) | Isotopic Enrichment, Molecular Weight Confirmation | Confirms the mass increase of +8 Da. Analysis of the isotopic cluster allows for the calculation of the percentage of d8, d7, etc., isotopologues. researchgate.netalmacgroup.com |
| ¹H NMR | Positional Verification (by signal absence) | The disappearance of proton signals for the aromatic H-5, H-6, H-7, and H-8 confirms substitution by deuterium. studymind.co.uk |
| ²H NMR | Direct Positional Verification and Quantitation | Directly detects the deuterium atoms, confirming their location on the aromatic rings and allowing for site-specific enrichment analysis. sigmaaldrich.com |
| ¹³C NMR | Structural Confirmation | Shows characteristic splitting patterns and isotopic shifts for the carbon atoms directly bonded to deuterium, confirming the label positions. cdnsciencepub.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-hydroxycoumarin |
| 4-hydroxycoumarin-d4 |
| Dicumarol |
| This compound |
| Formaldehyde |
| Methyl acetylsalicylate |
| Paraformaldehyde |
| Phosphorus oxychloride |
| Warfarin (B611796) |
Advanced Analytical Applications of Dicumarol D8
Role as a Stable Isotope Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the most accurate and reproducible results. frontiersin.orgendotell.ch Dicumarol-d8, with its eight deuterium (B1214612) atoms replacing hydrogen atoms on the phenyl rings, serves as an ideal SIL-IS for the quantification of dicumarol (B607108) and other related anticoagulant compounds. lgcstandards.com The fundamental principle behind using a SIL-IS is that it behaves almost identically to the analyte of interest during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comnih.gov By adding a known amount of this compound to a sample at the beginning of the analytical process, any variations or losses that occur during these steps will affect both the analyte and the internal standard equally. wuxiapptec.comalfa-chemistry.com This allows for the accurate determination of the analyte's concentration by measuring the ratio of the analyte's signal to the internal standard's signal. ckisotopes.com
The nearly identical chemical and physical properties of this compound to its unlabeled counterpart ensure that they co-elute in liquid chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer. wuxiapptec.com This co-elution is crucial for compensating for matrix effects, a common challenge in the analysis of complex biological samples. wuxiapptec.com
Applications in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantifying compounds in complex mixtures. science.gov The use of this compound as an internal standard is particularly advantageous in LC-MS/MS assays for several reasons. nih.gov Its mass difference from the unlabeled dicumarol allows the mass spectrometer to distinguish between the two compounds, while their similar chromatographic behavior ensures they are subjected to the same analytical conditions. wuxiapptec.com
In a typical LC-MS/MS workflow, after extraction from a biological matrix, the sample containing both the analyte (dicumarol) and the internal standard (this compound) is injected into the liquid chromatograph. The two compounds are separated from other matrix components and then introduced into the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both dicumarol and this compound, a technique known as multiple reaction monitoring (MRM). nih.govresearchgate.net The ratio of the peak areas of these transitions is then used to calculate the concentration of dicumarol in the original sample. ckisotopes.com This approach has been successfully applied to the quantification of various anticoagulant rodenticides, including dicumarol, in animal serum. nih.govresearchgate.net
Strategies for Background Noise Reduction and Detection Limit Enhancement
A significant advantage of using deuterated internal standards like this compound is the reduction of background noise in LC-MS/MS assays. The natural abundance of isotopes can contribute to background signals at the mass-to-charge ratio of the analyte. By using a deuterated standard, the signal for the analyte can be more clearly distinguished from this chemical noise. The deuterium labeling effectively shifts the mass of the internal standard to a region with lower background interference.
This reduction in background noise directly contributes to an enhancement of the method's detection limits. Research has indicated that deuterium labeling can improve detection limits by as much as tenfold compared to using unlabeled standards. A lower limit of detection (LOD) and limit of quantification (LOQ) are critical for applications requiring the measurement of very low concentrations of a substance, such as in pharmacokinetic studies or the analysis of trace contaminants. For instance, in a method for analyzing anticoagulant rodenticides in human blood, the limits of detection were in the range of 0.01 to 0.2 ng/mL, with a limit of quantification of 0.5 ng/mL for all analytes. science.gov
Mitigation of Matrix Effects and Instrumental Drift in Complex Biological Matrices
Biological matrices such as plasma, serum, and urine are inherently complex and can significantly impact the accuracy and precision of LC-MS/MS analyses. wuxiapptec.com Matrix effects, which can either suppress or enhance the ionization of the analyte, are a major source of variability and error. wuxiapptec.com Instrumental drift, where the sensitivity of the mass spectrometer changes over time, can also lead to inaccurate results.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these issues. wuxiapptec.comalsachim.com Because this compound has virtually identical physicochemical properties to dicumarol, it is affected by matrix components and instrumental fluctuations in the same way as the analyte. wuxiapptec.com By calculating the ratio of the analyte response to the internal standard response, these variations are effectively canceled out, leading to more robust and reliable quantitative data. ckisotopes.com This is particularly important when analyzing a large number of samples in a batch, where both matrix effects and instrumental drift can vary from one sample to the next. The use of a SIL-IS ensures that the precision of the method is significantly improved. scispace.com
Implementation in Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is considered the definitive method for quantitative analysis using mass spectrometry. frontiersin.org This technique involves adding a known amount of a stable isotope-labeled version of the analyte to the sample. alfa-chemistry.com this compound is an exemplary internal standard for SIDA when quantifying dicumarol. The core principle of SIDA is that the analyte and its isotopically labeled counterpart are chemically indistinguishable during the entire analytical procedure, from extraction and cleanup to chromatographic separation and mass spectrometric detection. frontiersin.orgtum.de
Methodological Developments for Quantification in Preclinical Samples
The development of robust and validated analytical methods is crucial for preclinical studies, which often involve the analysis of a large number of samples from various biological matrices. A comprehensive evaluation of an HPLC-MS/MS method for the quantification of seven anticoagulant rodenticides, including dicoumarol, in animal serum has been reported. nih.govresearchgate.net This method demonstrated excellent performance with a limit of quantitation of 2.5 ng/mL for all analytes and inter-assay accuracy ranging from 99% to 104%. nih.govresearchgate.net The successful transfer and reproducibility of this method across multiple laboratories underscore its ruggedness and reliability for preclinical applications. nih.govresearchgate.net
The use of this compound as an internal standard in such methods is instrumental in achieving the required level of accuracy and precision. While SIL internal standards are the preferred choice, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different retention times or recoveries compared to the analyte. nih.gov Therefore, careful method development and validation are essential to ensure the reliability of the results.
Below is a table summarizing key parameters from a validated HPLC-MS/MS method for the analysis of dicumarol and other anticoagulants in animal serum. nih.govresearchgate.net
| Parameter | Value |
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Ionization Mode | Electrospray Ionization (Negative Mode) |
| Detection Method | Multiple Reaction Monitoring (MRM) |
| Internal Standard | This compound (for Dicumarol) |
| Limit of Quantitation (LOQ) | 2.5 ng/mL |
| Inter-assay Accuracy | 99% - 104% |
| Relative Standard Deviation | 3.5% - 20.5% |
| Biological Matrix | Animal Serum |
Mechanistic and Biochemical Investigations Utilizing Dicumarol D8 As a Research Probe
Elucidation of Vitamin K Cycle Inhibition Pathways
Dicumarol-d8 is instrumental in studying the intricate vitamin K cycle, a crucial metabolic pathway for blood coagulation and bone metabolism. The primary mechanism of action of the dicumarol (B607108) molecule is the inhibition of Vitamin K epoxide reductase (VKOR), a key enzyme in this cycle. nih.govpatsnap.compatsnap.com
This compound is utilized as a research probe to investigate the competitive inhibition of Vitamin K epoxide reductase complex subunit 1 (VKORC1). drugbank.comwikidoc.orgwikipedia.org This enzyme is responsible for regenerating the reduced form of vitamin K (vitamin KH2) from its oxidized epoxide form. drugbank.comt3db.ca This reduction is essential for the vitamin's function as a cofactor. t3db.caresearchgate.net
In cellular models, the introduction of the this compound probe allows for precise analysis of its binding and inhibitory effects on VKOR. Studies have demonstrated that like its analog warfarin (B611796), dicoumarol acts as a competitive inhibitor, effectively blocking the vitamin K recycling process and leading to a depletion of active vitamin KH2 within the cell. drugbank.comwikipedia.org Research using advanced techniques such as immunofluorescence confocal imaging and molecular dynamics simulations in mammalian cells helps to probe the topological structure of VKOR and the specific binding interactions. nih.gov These investigations reveal a reversible dynamic binding pocket and highlight key amino acid residues, such as Tyrosine 139, that are crucial for the inhibitor's binding and the subsequent inactivation of the enzyme. nih.gov The use of deuterated probes like this compound is critical for such sensitive assays, ensuring that the observed effects are directly attributable to the inhibitor itself.
The inhibition of VKOR by the this compound probe has a direct and measurable downstream effect: the disruption of vitamin K-dependent protein carboxylation. This post-translational modification is catalyzed by gamma-glutamyl carboxylase (GGCX), which requires reduced vitamin K as a cofactor to convert specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) on target proteins. researchgate.netnih.gov
By depleting the available pool of reduced vitamin K, the this compound probe effectively halts this carboxylation process. nih.govdrugbank.com This leads to the synthesis and secretion of undercarboxylated proteins, which have impaired biological activity. drugbank.com In model systems, this impact is quantified by measuring the levels of key vitamin K-dependent proteins, such as coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S. drugbank.comt3db.ca The reduced carboxylation of these factors results in decreased prothrombin levels and a subsequent reduction in thrombin generation, a key endpoint measured in these experimental systems. drugbank.comt3db.ca
Characterization of Vitamin K Epoxide Reductase (VKOR) Inhibition in Cellular Models
Exploration of Enzyme Inhibition Mechanisms Beyond VKOR
Beyond its well-documented role in the vitamin K cycle, this compound is a valuable probe for investigating the inhibition of other key cellular enzymes, revealing a broader spectrum of activity. It is widely used in biochemical experiments as a general inhibitor of reductases. drugbank.comwikidoc.orgwikipedia.org
A significant area of investigation involves the potent inhibition of NAD(P)H Quinone Dehydrogenase 1 (NQO1), a cytosolic flavoenzyme involved in detoxification and cellular protection against oxidative stress. nih.govproteopedia.org Dicumarol is a well-characterized, potent competitive inhibitor of NQO1, competing directly with NAD(P)H for the enzyme's binding site and thereby preventing the transfer of electrons to the FAD co-factor. medchemexpress.comproteopedia.org
Research utilizing probes like this compound has been central to understanding NQO1's dual functions. Beyond its enzymatic role, NQO1 acts as a chaperone protein, binding to and stabilizing other proteins like the tumor suppressor p53. proteopedia.orgresearchgate.net The binding of the dicoumarol probe to NQO1 disrupts these protein-protein interactions, leading to the ubiquitin-independent degradation of p53. proteopedia.orgresearchgate.net In other studies, dicoumarol-mediated inhibition of NQO1 was shown to promote the degradation of the Hepatitis B virus X protein (HBx), thereby inhibiting viral cccDNA transcription. nih.gov These findings, enabled by the specificity of the dicoumarol probe, highlight NQO1 as a multifaceted therapeutic target. nih.gov
Biochemical experiments using the this compound probe have identified other enzymes that are targets of its inhibitory action. One such enzyme is Pyruvate Dehydrogenase Kinase 1 (PDK1), a mitochondrial protein kinase that plays a critical role in regulating glucose metabolism. medchemexpress.com Dicumarol inhibits PDK1 in a dose-dependent manner. medchemexpress.com Further research has identified inhibitory activity against other enzymes, including Glutathione-S-Transferase (GST), demonstrating the broad utility of this compound as a probe for identifying novel enzyme targets and exploring their biological functions. sigmaaldrich.com
Research into NAD(P)H Quinone Dehydrogenase (NQO1) Inhibition
Cellular and Molecular Mechanistic Studies
The application of this compound as a research probe extends to the study of fundamental cellular processes, uncovering mechanisms of action independent of its effects on reductases. In studies on oncogenic pathways, dicoumarol was found to suppress the capacities mediated by the HMGA2 protein in colon cancer cells, inducing apoptosis and inhibiting cell migration. nih.gov Other research has shown that dicoumarol can induce apoptosis in breast carcinoma cells and inhibit Golgi apparatus transport by blocking brefeldin A-dependent mono-ADP-ribosylation. wikipedia.orgsigmaaldrich.com These diverse findings underscore the value of this compound as a chemical tool for dissecting complex cellular signaling and structural pathways.
Interactive Data Tables
Inhibitory Activity of the Dicumarol Probe
| Target Enzyme | Type of Inhibition | Reported Value (for Dicumarol) |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | IC₅₀ | 0.37 µM |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | IC₅₀ | 19.42 µM |
| Glutathione-S-Transferase (GST) A1-1 | Kic | 3.6 µM |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kic (Competitive inhibition constant) is a measure of the inhibitor's affinity for the free enzyme. Data sourced from references medchemexpress.com and sigmaaldrich.com.
Influence on Cell Proliferation and Apoptosis in In Vitro Cancer Models
Dicumarol has been shown to inhibit cell viability and proliferation while inducing apoptosis in a variety of cancer cell lines. pinellinutraceuticals.com By inhibiting the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), dicoumarol can trigger oxidative stress and apoptosis in human pancreatic cancer cells. oup.com Studies on MIA PaCa-2 pancreatic cancer cells demonstrated that dicumarol treatment led to a dose- and time-dependent increase in apoptotic cells. oup.com This was associated with an increase in cytosolic cytochrome c and cleaved PARP levels. oup.com
In ovarian cancer cells (SKOV3 line), dicumarol was found to inhibit cell viability and induce apoptosis. acs.org Flow cytometry analysis revealed a significant increase in the percentage of apoptotic cells following treatment. acs.org Specifically, treatment with 100 μM and 200 μM of dicumarol resulted in approximately 20.87% and 24.94% apoptotic cells, respectively. acs.org This apoptotic induction was further confirmed by the increased protein levels of cleaved caspase-3 and cleaved PARP. acs.org
Furthermore, research on colon cancer cells overexpressing high mobility group protein AT-hook2 (HMGA2) showed that dicumarol could suppress oncogenic capacities by inhibiting cell proliferation and inducing apoptosis. nih.gov Dicumarol has also been noted to enhance the pro-apoptotic effects of other agents, such as TRAIL in endometrial carcinoma cells. ccgdc.ac.in
Table 1: Effect of Dicumarol on Apoptosis in Ovarian Cancer Cells (SKOV3)
| Concentration of Dicumarol | Percentage of Apoptotic Cells |
|---|---|
| Vehicle (Control) | Baseline |
| 100 µM | ~20.87% |
| 200 µM | ~24.94% |
Data sourced from flow cytometric analysis of annexin (B1180172) V+/PI+ stained cells. acs.org
Modulation of Intracellular Signaling Pathways (e.g., Reactive Oxygen Species, Inflammasome)
Reactive Oxygen Species (ROS): A significant mechanism underlying dicumarol's cytotoxic effects is its ability to modulate intracellular signaling pathways, particularly those involving reactive oxygen species (ROS). Research supports the hypothesis that the mitochondrial production of ROS mediates dicumarol-induced cytotoxicity in cancer cells. researchgate.netacs.org Dicumarol is thought to affect quinone-mediated electron transfer reactions within the mitochondria, leading to the generation of superoxide (B77818) (O₂•−) and hydrogen peroxide (H₂O₂). acs.org Studies in ovarian cancer cells showed that dicumarol treatment leads to higher levels of ROS. acs.org This increase in ROS production was observed in a concentration-dependent manner in both EMT6 and CHO cells shortly after administration. helsinki.fi This induction of metabolic oxidative stress is a key factor in its anti-cancer activity. acs.org
Inflammasome: The NLRP3 inflammasome is a multi-protein complex critical to the innate immune response that, upon activation, triggers the release of pro-inflammatory cytokines. researchgate.netnih.gov Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases. Research indicates that this compound can attenuate the activation of the NLRP3 inflammasome. jetir.org By inhibiting this pathway, dicumarol can modulate inflammatory responses, representing another facet of its biochemical activity. The activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. nih.gov Therefore, inhibition by dicumarol can reduce the levels of these potent inflammatory mediators.
Investigations into DNA Interactions and Adduct Formation in Cellular Contexts
Dicumarol's role in the context of DNA interactions is primarily indirect, relating to its potent inhibition of NAD(P)H:quinone oxidoreductase (NQO1). This enzyme is involved in the metabolic activation or detoxification of various compounds, including carcinogens and anticancer drugs that can form DNA adducts. pinellinutraceuticals.comoup.com A DNA adduct is a segment of DNA bound to a cancer-causing chemical, which can be a critical step in carcinogenesis. acs.org
Effects on Gap Junctional Intercellular Communication
Gap junctional intercellular communication (GJIC) is a fundamental cellular process that allows the direct exchange of ions and small molecules between adjacent cells, playing a crucial role in maintaining tissue homeostasis. A loss of GJIC is frequently observed in cancer cells.
Dicumarol has been identified as a potent and reversible inhibitor of GJIC. pinellinutraceuticals.com Specifically, it inhibits connexin-43-dependent GJIC in rat liver epithelial cells and human skin fibroblasts. pinellinutraceuticals.com The inhibitory effect is rapid and can be fully restored within an hour of removing the compound. pinellinutraceuticals.com The mechanism of this inhibition is linked to a reversible loss of the phosphorylated "P2" form of connexin-43, a key protein subunit of gap junctions. pinellinutraceuticals.com Notably, dicumarol is approximately 10-fold more effective at blocking GJIC than other known inhibitors like 1-octanol (B28484) and flufenamic acid. pinellinutraceuticals.com
Table 2: Comparative Efficacy of GJIC Inhibitors
| Inhibitor | Concentration for Half-Maximal Inhibition (IC50) |
|---|---|
| Dicumarol | 3 µM |
| 1-Octanol | ~30 µM (estimated 10x higher than Dicumarol) |
| Flufenamic Acid | ~30 µM (estimated 10x higher than Dicumarol) |
Data based on studies in rat liver epithelial cells and human skin fibroblasts. pinellinutraceuticals.com
Studies on Complex Formation with Metal Ions in Biological Mimics
The interaction of organic molecules with metal ions is a cornerstone of bioinorganic chemistry, as these complexes can exhibit unique biological activities. A complex is formed when a central metal ion bonds with one or more molecules or ions called ligands. Studies on coumarin (B35378) derivatives have shown they possess the ability to form stable complexes, or chelates, with various metal ions. researchgate.net
Research has demonstrated the successful preparation of a magnesium chelate of dicumarol. nih.gov Analytical techniques revealed that this compound has a 2:1 ligand-to-metal stoichiometry, with the magnesium ion bonded between the carbonyl and hydroxyl groups of two dicumarol molecules. nih.gov Similarly, studies have reported the synthesis and characterization of Ni(II) complexes using dicumarol derivatives and other ligands like ofloxacin. The formation of these metal complexes is often confirmed by changes in physical properties, such as color, and by analytical methods like IR spectroscopy, which can identify the coordination sites of the ligand with the metal ion. These studies on metal complex formation in biological mimics are crucial for exploring new therapeutic applications, as the chelation of a metal ion can enhance or alter the biological activity of the parent compound. researchgate.net
Pharmacokinetic and Metabolic Research Employing Dicumarol D8
Tracing Metabolic Pathways of Dicumarol (B607108) and its Deuterated Analogues in Experimental Systems
The fundamental metabolic pathway of dicumarol involves its absorption, distribution, metabolism, and excretion (ADME). ontosight.aiontosight.ai Following administration, dicumarol is absorbed from the gastrointestinal tract and distributed to various tissues, with the liver being the primary site of metabolism. ontosight.aipatsnap.com The drug is metabolized by hepatic enzymes before its metabolites are excreted, primarily in the urine and to a lesser extent in the feces. ontosight.aiontosight.ai
The use of deuterated analogues like Dicumarol-d8 is critical for accurately tracing these pathways. In experimental systems, a mixture of dicumarol and a known quantity of this compound can be administered. Because this compound has a higher mass than the parent compound, it can be distinctly identified and quantified using mass spectrometry. This stable isotope labeling technique allows researchers to track the parent compound and its metabolites through the body, differentiating them from endogenous substances and providing a clear picture of the drug's disposition without the need for radioactive C14-labeling. cdnsciencepub.com This method is foundational for determining key pharmacokinetic parameters such as absorption rates, distribution volumes, and elimination half-life with high precision.
Quantitative Metabolic Profiling and Metabolite Identification in Preclinical Studies
In preclinical research, establishing a quantitative profile of a drug's metabolites is essential for understanding its biotransformation. This compound serves as an ideal internal standard for this purpose. When added to biological samples such as plasma, urine, or tissue homogenates, it co-elutes with the non-deuterated dicumarol during chromatographic separation. Mass spectrometry can then be used to determine the ratio of the analyte to the internal standard, enabling precise and accurate quantification of dicumarol and its metabolites.
Preclinical studies, often using animal models or in vitro systems like liver microsomes, aim to identify and quantify the products of biotransformation. For coumarin (B35378) anticoagulants like warfarin (B611796), a close structural relative of dicumarol, major metabolites include various hydroxylated forms (e.g., 6-, 7-, 8-, and 4'-hydroxywarfarin) and warfarin alcohols. nih.govcloudfront.net Similar hydroxylated metabolites are expected for dicumarol. The use of this compound allows for the creation of robust analytical methods to quantify these metabolites, even at very low concentrations.
Table 1: Illustrative Quantitative Metabolic Profile from a Preclinical Study using this compound as an Internal Standard This table presents hypothetical data to illustrate the type of results obtained in a preclinical study where this compound is used for quantification.
| Analyte | Mean Concentration (ng/mL) in Plasma | Standard Deviation (ng/mL) |
| Dicumarol | 1520 | 185 |
| Hydroxydicumarol Metabolite A | 88 | 12 |
| Hydroxydicumarol Metabolite B | 45 | 7 |
| Dicumarol Glucuronide Conjugate | 210 | 25 |
This quantitative data is crucial for constructing a complete metabolic map and understanding the relative importance of different metabolic pathways.
Assessment of Cytochrome P450-Mediated Oxidation Pathways
The metabolism of dicumarol is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. ontosight.aiontosight.ai Identifying the specific CYP isozymes responsible for its oxidation is a key area of research. Studies on coumarin-based compounds have investigated the roles of various CYP enzymes. For instance, while CYP2A6 is the primary enzyme for coumarin 7-hydroxylation, it does not appear to be a major pathway for dicumarol. researchgate.netnih.gov Research suggests that other isoforms, such as those in the CYP2C family, may be involved in the metabolism of dicumarol. oup.com
This compound can be used to probe these oxidative pathways through the kinetic isotope effect. juniperpublishers.com The carbon-deuterium (C-D) bond is significantly stronger than a carbon-hydrogen (C-H) bond. If deuterium (B1214612) atoms are placed at a position on the dicumarol molecule that is a primary site for CYP-mediated oxidation, the rate of that specific metabolic reaction will be slowed. nih.gov By comparing the metabolic profile of dicumarol with that of a specifically deuterated analogue like this compound, researchers can infer which molecular positions are most susceptible to oxidative attack. A reduced formation rate of a particular hydroxylated metabolite from the deuterated compound provides strong evidence that the deuterated site is a key locus of metabolism.
Table 2: Major Cytochrome P450 (CYP) Enzymes in Coumarin-Type Anticoagulant Metabolism
| Enzyme | Role in Coumarin Metabolism | Known Role in Dicumarol Metabolism |
| CYP2A6 | Major enzyme for 7-hydroxylation of coumarin. researchgate.netnih.gov | Does not appear to be a significant substrate. researchgate.netnih.gov |
| CYP2C9 | Major enzyme for S-warfarin metabolism. drugbank.com | Implicated in the metabolism of similar coumarins; potential involvement suggested. ontosight.aioup.com |
| CYP1A2 | Involved in warfarin metabolism. oup.com | May play a minor role. |
| CYP3A4 | Involved in warfarin metabolism. researchgate.net | May play a minor role. |
Investigation of Biotransformation Products and Excretion Pathways in Animal Models
Animal models are essential for studying the in vivo fate of drugs. Research on dicoumarol in ruminant models, such as goats, has provided key insights into its pharmacokinetic profile. One study using radiolabeled dicoumarol found that the drug is rapidly absorbed but slowly eliminated, with an elimination half-life from blood averaging over 14 hours. usda.gov By 72 hours post-administration, less than 20% of the dose was excreted in the urine, indicating that the drug may accumulate with repeated exposure. usda.gov The study also found evidence of biliary elimination. usda.gov
The use of this compound in such animal studies enhances the quality and precision of the data. It allows for the unambiguous differentiation of the administered drug and its biotransformation products from endogenous compounds present in urine and feces. This ensures that the metabolic profile is accurate and that the excretion pathways are correctly identified. The high sensitivity of LC-MS/MS methods, which rely on stable isotope-labeled standards like this compound, enables the detection and quantification of metabolites that might otherwise be missed, providing a more complete understanding of the drug's elimination.
Table 3: Pharmacokinetic Parameters of Dicoumarol in Goats (Illustrative of Data Obtainable with Deuterated Standards) Data adapted from a study using [14C]-Dicoumarol, representing the type of high-quality data achievable with this compound.
| Parameter | Mean Value |
| Absorption Half-Life (t½ abs) | 1.81 hours usda.gov |
| Elimination Half-Life (t½ elim) | 14.16 hours usda.gov |
| Time to Max Concentration (tmax) | 5.97 hours usda.gov |
| Cumulative Urinary Excretion (72h) | 18.4% of dose usda.gov |
Diverse Research Applications of Dicumarol D8 and Its Analogues
Role in Pharmaceutical Research and Early-Stage Drug Discovery Assays
Dicumarol-d8, the deuterated analogue of dicoumarol, serves a specialized role in pharmaceutical research, primarily stemming from the established biochemical activities of its non-deuterated parent compound. wikipedia.orglgcstandards.com The process of deuteration, where hydrogen atoms are replaced by their stable, non-radioactive isotope deuterium (B1214612), is a strategy employed in drug discovery to modify a molecule's pharmacokinetic profile. clearsynthdiscovery.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the deuterated compound more resistant to metabolic breakdown by enzymes like the cytochrome P450 (CYP450) system. clearsynthdiscovery.com This "deuterium kinetic isotope effect" can potentially lead to a longer half-life, increased exposure (AUC), and reduced formation of certain metabolites. clearsynthdiscovery.com
In early-stage drug discovery, this compound is particularly valuable as an internal standard for analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). escholarship.org Its nearly identical chemical properties to dicoumarol, but distinct mass, allow for precise quantification of the parent drug in complex biological samples during pharmacokinetic and pharmacodynamic studies.
Furthermore, dicoumarol itself is a well-characterized inhibitor of several enzymes, making it and its deuterated form useful tools in discovery assays. pinellinutraceuticals.com It is a potent competitive inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme implicated in detoxification and cancer biology. drugbank.comnih.gov As such, dicoumarol and its analogues are frequently used as reference inhibitors in high-throughput screening campaigns to identify new NQO1 modulators. nih.govresearchgate.net Similarly, its classical mechanism of inhibiting Vitamin K epoxide reductase (VKOR) makes it a standard compound for assays related to anticoagulation and vitamin K metabolism. wikipedia.orgdrugbank.comslideshare.net
Applications in Metabolomics for Pathway Analysis and Biomarker Discovery
In the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, this compound serves as a valuable tool for both quantitative analysis and pathway elucidation. The primary application of deuterated compounds like this compound is as an internal standard in mass spectrometry-based metabolomics. escholarship.org By adding a known quantity of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, enabling more accurate and reproducible quantification of endogenous, non-deuterated dicoumarol or related coumarin (B35378) compounds.
Beyond its use as a standard, the application of dicoumarol allows researchers to probe metabolic pathways. researchgate.net By inhibiting key enzymes such as NQO1 or VKOR, dicoumarol induces specific changes in the cellular metabolome. drugbank.comnih.gov Analyzing these downstream metabolic shifts helps to map pathway connections and understand the functional role of these enzymes. mdpi.comnih.gov For instance, inhibiting the vitamin K cycle with dicoumarol alters the levels of specific coagulation factors and related metabolites, providing insight into this critical pathway. wikipedia.orgdrugbank.com
This perturbation-based approach is instrumental in biomarker discovery. researchgate.net By comparing the metabolomic profiles of cells or organisms treated with dicoumarol to untreated controls, scientists can identify metabolites that are significantly up- or down-regulated. nih.gov These altered metabolites can serve as potential biomarkers for the biological activity of the compound or for the status of the pathway being targeted. frontiersin.orgmetaboanalyst.ca This methodology allows for a deeper understanding of the systemic effects of enzyme inhibition and can reveal novel nodes of metabolic regulation.
This compound as a Tool in Anticancer Research Modalities (Preclinical Investigations)
Dicoumarol and its analogues have been investigated in preclinical settings for their potential anticancer activities, which are distinct from their well-known anticoagulant effects. plantaescientia.comnih.govresearchgate.net These investigations leverage the compound's ability to interact with multiple cellular targets and pathways relevant to cancer progression.
Preclinical research has identified several molecular targets through which dicoumarol exerts antiproliferative and pro-apoptotic effects in cancer cells. A primary target is NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumors. nih.govnih.gov Inhibition of NQO1 by dicoumarol has been linked to anticancer effects in some studies. nih.gov Other research points to the induction of apoptosis by blocking pathways such as stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and nuclear factor-κB (NF-κB). nih.gov
More recently, studies have shown that dicoumarol can inhibit 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key regulator of glucose metabolism, thereby targeting the Warburg effect in ovarian cancer cells. nih.gov This inhibition leads to increased production of reactive oxygen species (ROS) and apoptosis. nih.gov Additionally, dicoumarol has been found to bind to tubulin and stabilize microtubule dynamics, an antimitotic mechanism similar to the action of the chemotherapeutic agent Taxol. aacrjournals.orgnih.gov This interaction inhibits cell division by disrupting the mitotic spindle. nih.gov
Table 1: Investigated Molecular Targets of Dicoumarol in Preclinical Cancer Research
| Molecular Target | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| NQO1 | Cholangiocarcinoma, others | Enhanced cytotoxicity of gemcitabine | pinellinutraceuticals.com |
| PDK1 | Ovarian cancer (SKOV3, A2780) | Inhibition of kinase activity, altered glucose metabolism, increased ROS, apoptosis | nih.gov |
| Tubulin | Sea urchin embryos | Inhibition of cell division, stabilization of microtubule dynamics | nih.gov |
| p53/p21/p38 MAPK Pathway | Urothelial cancer (RT112, 253J, KK47) | Suppression of p53/p21, activation of p38 MAPK, enhanced doxorubicin (B1662922) cytotoxicity | nih.gov |
| General Apoptotic Pathways | Breast cancer (MCF-7), Kidney epithelial (Vero) | Decreased viability, increased apoptosis | nih.gov |
A significant area of research is the use of dicoumarol to enhance the efficacy of conventional chemotherapeutic drugs. Studies have demonstrated that dicoumarol can act synergistically with several agents, potentially overcoming chemoresistance. aacrjournals.orgnih.gov
In p53 wild-type urothelial cancer cells, dicoumarol was found to significantly increase the cytotoxicity of doxorubicin and cisplatin. nih.gov The mechanism involves dicoumarol's suppression of the p53/p21 pathway, which in turn leads to the activation of p38 MAPK and subsequent cell death. nih.gov This effect was not observed in cancer cells with a mutant p53, highlighting a targeted approach to combination therapy. nih.gov
Another study revealed a synergistic relationship between dicoumarol and Taxol (paclitaxel). aacrjournals.orgnih.gov Both compounds act by stabilizing microtubule dynamics, and when used in combination, they produced a synergistic inhibition of cell division in sea urchin embryos. nih.gov This suggests that combining antimitotic coumarins with other microtubule-stabilizing agents could be a promising strategy for cancer chemotherapy. aacrjournals.org
Table 2: Synergistic Effects of Dicoumarol with Chemotherapeutic Agents
| Chemotherapeutic Agent | Cancer Model | Key Finding | Reference(s) |
|---|---|---|---|
| Doxorubicin | Urothelial cancer cells (p53 wild-type) | Dicoumarol significantly enhanced doxorubicin-induced cytotoxicity. | nih.gov |
| Cisplatin | Urothelial cancer cells (RT112) | Dicoumarol increased the susceptibility of cancer cells to cisplatin. | nih.gov |
| Taxol (Paclitaxel) | Sea urchin embryos | Combination resulted in synergistic inhibition of cell division. | aacrjournals.orgnih.gov |
| Gemcitabine | High NQO1-expressing cholangiocarcinoma cells | Dicoumarol enhanced gemcitabine-induced cytotoxicity. | pinellinutraceuticals.com |
A critical concern with many chemotherapies is their toxicity to reproductive organs, which can lead to infertility. Research has explored whether dicoumarol could serve as a "gonad-safe" anticancer agent. nih.gov A pivotal study investigated the effects of dicoumarol on ovarian tissue both in vitro and in vivo. nih.gov
The study used mouse granulosa cells, isolated mouse oocytes and ovaries, and healthy female mice to assess toxicity. nih.gov While dicoumarol demonstrated the desired anticancer effects—decreasing viability and increasing apoptosis in breast cancer (MCF-7) and Vero cell lines—it did not show any significant toxic effects on the mouse ovarian tissues or developing oocytes. nih.gov The findings from this preclinical study suggest that dicoumarol is not toxic to the ovary and developing eggs, positioning it as a compound that warrants further investigation as a potential anticancer agent for use when preserving female fertility is a priority. nih.gov However, the study also noted the need to evaluate potential ovarian toxicity when dicoumarol is combined with traditional chemotherapeutic agents. nih.gov
Assessment of Synergistic Effects with Chemotherapeutic Agents in Preclinical Models
Research into Anti-inflammatory Mechanisms (Preclinical Studies)
Beyond anticoagulation and anticancer research, dicoumarol and its analogues are recognized for their anti-inflammatory properties. nih.govresearchgate.net Inflammation is a key process in the development of many chronic diseases, and targeting it is a major therapeutic goal. nih.govresearchgate.net
Preclinical studies have begun to uncover the mechanisms behind these effects. Research on related coumarin compounds and other anticoagulants suggests that these effects may be mediated by inhibiting key inflammatory pathways. nih.govmdpi.com For example, acenocoumarol, a dicoumarol derivative, has been shown to suppress the NF-κB and MAPK signaling pathways in macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS). mdpi.com This inhibition led to a decrease in the production of pro-inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.com
The anti-inflammatory potential of various coumarins has been noted in multiple preclinical models. researchgate.netjournaljamps.com Although the precise mechanisms for dicoumarol itself are less defined than for its anticoagulant action, the existing evidence strongly supports its role as a modulator of inflammatory responses, making it a subject of interest for developing new anti-inflammatory therapies. researchgate.netnih.gov
Preclinical Investigations of Antiviral Activity (e.g., against SARS-CoV-2)
Dicumarol (B607108) and its derivatives have been the subject of numerous preclinical studies to evaluate their efficacy against a range of viruses. pinellinutraceuticals.com The primary mechanism often involves the inhibition of host or viral enzymes crucial for replication. pinellinutraceuticals.comresearchgate.net
A significant area of recent investigation has been the potential of dicumarol against SARS-CoV-2. researchgate.net Computational screening identified dicumarol as a potential inhibitor of the virus. researchgate.net Subsequent in vitro research demonstrated that dicumarol, also referred to as DCM, exhibits potent antiviral activity against multiple SARS-CoV-2 Omicron variants, including BA.1, BQ.1, and XBB.1. researchgate.net These studies were conducted in air-liquid interface cultures of primary human airway epithelial cells. researchgate.net In other research, virtual ligand screening identified dicumarol as one of several molecules with the potential to target the SARS-CoV-2 spike protein. bezmialemscience.org
The antiviral properties of dicumarol have also been reported against the Human Immunodeficiency Virus (HIV). pinellinutraceuticals.com The proposed mechanism of action involves the inhibition of NAD(P)H: quinone oxidoreductase 1 (NQO1). pinellinutraceuticals.com This inhibition leads to the degradation of the HIV-1 regulatory protein, Tat, which is essential for maintaining the steady-state levels of viral transcripts, thereby inhibiting viral replication. pinellinutraceuticals.com
Furthermore, extensive preclinical research has highlighted dicumarol's activity against the Hepatitis B Virus (HBV). researchgate.netmdpi.com Identified from a screening of thousands of chemicals, dicumarol was found to inhibit HBV replication and reduce the levels of lentiviral episome DNA. researchgate.netmdpi.com Its mechanism is linked to its role as an inhibitor of NQO1. researchgate.net By inhibiting NQO1, dicumarol significantly reduces the expression of the Hepatitis B virus X protein (HBx), which is critical for viral replication. researchgate.netmdpi.com In preclinical models, including HBV-infected cells and mouse models with humanized livers, dicumarol demonstrated potent antiviral effects, reducing intracellular HBV RNA and DNA, supernatant HBV antigens (HBsAg, HBe), and covalently closed circular DNA (cccDNA) levels. researchgate.netmdpi.com
| Virus | Preclinical Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| SARS-CoV-2 (Omicron variants BA.1, BQ.1, XBB.1) | Primary human airway epithelial cells (air-liquid interface culture) | Demonstrated potent antiviral activity against multiple variants. researchgate.net | Identified as a potential inhibitor targeting the viral spike protein. bezmialemscience.org |
| Human Immunodeficiency Virus (HIV-1) | In vitro studies | Inhibits HIV-1 replication. pinellinutraceuticals.com | Inhibits NQO1, leading to the degradation of the viral Tat protein. pinellinutraceuticals.com |
| Hepatitis B Virus (HBV) | HBV-infected cells (including primary human hepatocytes) and humanized liver mouse models | Reduced intracellular HBV RNA, DNA, HBsAg, HBc protein, and cccDNA levels. researchgate.netmdpi.com | Inhibits NQO1, which reduces the expression and stability of the HBx protein. researchgate.netmdpi.com |
Applications in Antimicrobial and Antiparasitic Research (Preclinical Models)
The therapeutic potential of dicumarol and its analogues extends to antimicrobial and antiparasitic applications, with numerous in vitro studies demonstrating a broad spectrum of activity. pinellinutraceuticals.comindexcopernicus.com
Antimicrobial Research
Dicumarol and its synthetic derivatives have been evaluated against a wide array of pathogenic microbes. The first observation of its antibacterial properties was in 1945, showing growth inhibition of several bacterial strains. scielo.br More recent preclinical studies have confirmed its activity against both Gram-positive and Gram-negative bacteria. nih.gov
Derivatives such as 2-Pyridinodicoumarol (2-PyDC) have shown notable antibacterial activity against four strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, with minimal inhibitory concentrations (MIC) ranging from 16 to 64 μg/mL. indexcopernicus.com The structure-activity relationship studies of dicoumarol derivatives have indicated that the type and position of substituents on the benzene (B151609) ring significantly influence their anti-staphylococcus aureus activity. pinellinutraceuticals.com Other studies have shown that certain dicoumarol derivatives possess potent activity against E. coli through the inhibition of DNA gyrase. researchgate.net
In addition to bacteria, dicumarol exhibits antifungal properties against species like Aspergillus niger and Candida albicans. indexcopernicus.com Zinc-based metal complexes of dicoumarol derivatives have also been synthesized and screened, showing strong activity against Agrobacterium tumefaciens, Erwinia carotovora, and Candida albicans. scielo.org.mx Some of these zinc complexes demonstrated more potent activity against Bacillus atrophaeus than the standard antibiotic erythromycin. scielo.org.mx
| Analogue/Derivative | Microorganism | Preclinical Model | Key Findings |
|---|---|---|---|
| Dicumarol | Various bacterial strains | In vitro growth inhibition assays | Inhibited the growth of several bacterial strains. scielo.br |
| 2-Pyridinodicoumarol (2-PyDC) | Staphylococcus aureus (including MRSA and VISA strains) | Microdilution assays | Exhibited antibacterial activity with MIC values of 16-64 μg/mL. indexcopernicus.com |
| Dicumarol Derivative (Compound 20e) | Escherichia coli, Staphylococcus aureus | In vitro assays and in silico docking | Potent activity with MIC of 16 μg/mL (E. coli) and 32 μg/mL (S. aureus); potential DNA gyrase inhibition. researchgate.net |
| Dicumarol | Aspergillus niger, Candida albicans | In vitro assays | Demonstrated antifungal activity. indexcopernicus.com |
| Zinc-based Dicumarol Complexes | Bacillus atrophaeus, Agrobacterium tumefaciens, Candida albicans | In vitro antimicrobial screening | Showed strong antimicrobial and antifungal activities, in some cases exceeding standard drugs. scielo.org.mx |
Antiparasitic Research
The investigation into the antiparasitic effects of dicumarol and its analogues is an emerging field. While direct evidence for dicumarol is limited, related bis-coumarin compounds have shown promise against various parasites. researchgate.net Research has indicated that coumarin derivatives, as a class, possess antiparasitic and anthelmintic properties. researchgate.netnih.gov For instance, some studies have noted the potential of coumarin-based compounds against the protozoan parasite Giardia lamblia. dntb.gov.ua However, further preclinical studies are required to specifically delineate the efficacy and mechanisms of dicumarol and its deuterated analogue, this compound, against specific parasitic pathogens in relevant disease models.
Future Directions and Emerging Research Avenues for Dicumarol D8
Development of Novel Deuterated Analogs for Targeted Research Questions
The strategic replacement of hydrogen with its stable, non-radioactive isotope deuterium (B1214612) can profoundly impact a molecule's metabolic fate due to the kinetic isotope effect (KIE). researchgate.netresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes responsible for oxidative metabolism. researchgate.netnedmdg.org This principle can be leveraged by developing novel, site-specifically deuterated analogs of dicumarol (B607108) to answer precise research questions that are difficult to address otherwise.
| Hypothetical Analog | Site of Deuteration | Targeted Research Question | Potential Outcome |
|---|---|---|---|
| Methylene-d2-Dicumarol | Methylene (B1212753) bridge connecting the two coumarin (B35378) rings | Is the methylene bridge a site of oxidative metabolism? | Clarification of a key metabolic pathway; potential for a more stable analog if this site is labile. |
| Phenyl-d4-Dicumarol | One of the aromatic rings | What is the role of aromatic hydroxylation in dicumarol's clearance? | Quantification of a major metabolic route and its impact on the drug's half-life. |
| 4-Hydroxy-d1-Dicumarol | One or both 4-position hydroxyl groups | Does H/D exchange at the acidic hydroxyl position influence binding affinity or glucuronidation? | Insights into the physical chemistry of target binding and phase II conjugation reactions. |
| Fully-d12-Dicumarol | All non-exchangeable hydrogen positions | What is the maximum achievable metabolic stability through deuteration? | Creation of a minimally metabolized version of dicumarol to study the unmodified parent compound's activity. |
Integration into Advanced Multi-Omics and Systems Biology Platforms
Systems biology seeks to understand the complex interactions within a biological system by integrating diverse datasets from genomics, proteomics, and metabolomics (multi-omics). pharmiweb.comcreative-proteomics.com Quantitative systems pharmacology (QSP) applies these principles to understand how drugs affect these complex biological networks. allucent.comallucent.comwikipedia.org A critical requirement for these approaches is the ability to generate high-quality, quantitative data.
Here, Dicumarol-d8 is an indispensable tool. As a stable isotope-labeled (SIL) internal standard, it is the gold standard for quantitative mass spectrometry. metwarebio.comresearchgate.netthermofisher.com When added to a biological sample (e.g., plasma, cell lysate, or tissue homogenate) at a known concentration, this compound co-elutes with the non-labeled analyte but is distinguished by its higher mass. creative-proteomics.com This allows for the correction of variability introduced during sample preparation, extraction, and mass spectrometric analysis, including matrix effects that can suppress or enhance the analyte signal. metwarebio.comresearchgate.net
The precise and accurate pharmacokinetic data generated using this compound is foundational for multi-omics studies. Researchers can confidently correlate the concentration of dicumarol with global changes in protein expression (proteomics) or metabolite levels (metabolomics), providing a system-wide view of the drug's impact. thermofisher.comnih.govnih.gov This integration is key to building predictive models of drug action, identifying biomarkers of response, and uncovering novel mechanisms. creative-proteomics.com
| Omics Platform | Role of this compound | Research Goal |
|---|---|---|
| Metabolomics | Internal standard for quantifying dicoumarol and its non-deuterated metabolites in biological fluids. | To correlate drug exposure with changes in endogenous metabolite profiles (e.g., vitamin K cycle intermediates, central carbon metabolism). |
| Proteomics | Internal standard for pharmacokinetic analysis run in parallel with proteomic workflows. | To link specific dicoumarol concentrations to changes in the expression of target proteins (e.g., VKORC1, NQO1) and downstream signaling networks. |
| Lipidomics | Internal standard for accurate PK measurements. | To investigate the effects of dicoumarol on lipid signaling pathways and membrane composition. |
| Fluxomics | Enables precise quantification of the parent compound while stable isotopes (e.g., 13C) are used to trace metabolic pathways. pharmiweb.com | To determine how dicoumarol treatment alters the flow of metabolites through specific biochemical pathways. |
High-Throughput Screening Applications in Chemical Biology and Drug Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway. nih.gov Mass spectrometry (MS) has emerged as a powerful HTS readout because it is a label-free technique that directly measures the substrate and product of an enzymatic reaction. spectroscopyonline.comnih.gov However, the speed and complexity of HTS workflows make them susceptible to variability.
The use of a stable isotope-labeled internal standard like this compound is critical for robust, quantitative HTS-MS assays. nih.govbiorxiv.org By normalizing the analyte signal to the internal standard signal, researchers can minimize well-to-well variability and confidently identify true hits from false positives. biorxiv.org
Future HTS campaigns could use this compound to explore the biology of its targets. For example, an HTS-MS assay could be developed to screen for new small molecules that inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), a known dicumarol target. portlandpress.comresearchgate.net Another application would be to screen compound libraries for inhibitors or inducers of the specific CYP450 enzymes that metabolize dicumarol, with this compound being used to accurately quantify the formation of its metabolites.
| HTS Assay Type | Description | Role of this compound |
|---|---|---|
| Enzyme Inhibition Screen | Screening for novel inhibitors of a dicumarol target, such as NQO1. | Serves as an internal standard for the substrate or product, or as a reference inhibitor in competitive binding assays. researchgate.net |
| Metabolic Stability Screen | Screening compounds for their ability to inhibit dicumarol metabolism in liver microsomes. | Used as the internal standard for quantifying the disappearance of the parent compound, dicumarol. |
| Cellular Uptake/Efflux Screen | Identifying compounds that alter the intracellular concentration of dicumarol. | Enables accurate quantification of intracellular dicumarol across thousands of samples. |
| Target Engagement Screen | Identifying compounds that bind to a target protein and displace dicumarol. | Used to quantify the amount of dicumarol displaced from the target protein. |
Elucidating Underexplored Biological Activities at a Fundamental Molecular Level
While dicumarol is famous for its anticoagulant properties via inhibition of Vitamin K epoxide reductase (VKOR), it possesses other, less-explored biological activities. Research has shown that dicumarol is a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in detoxification, cancer biology, and protein stabilization. portlandpress.comresearchgate.netacs.orgnih.gov More surprisingly, dicumarol has also been identified as a microtubule-stabilizing agent, a mechanism shared with the anticancer drug paclitaxel. nih.govresearchgate.netaacrjournals.org
Investigating these "off-target" activities requires rigorous quantitative biology. This compound is essential for this work, enabling researchers to perform definitive experiments. By using this compound as an internal standard, scientists can accurately determine the concentration of dicumarol required to engage these alternative targets in complex cellular environments. This allows for the calculation of precise binding affinities (Kd) and inhibitory constants (Ki), which is fundamental to validating a compound's mechanism of action. portlandpress.com
Furthermore, by comparing the activity of standard dicumarol with a specifically designed, metabolically blocked deuterated analog, researchers can determine if the parent molecule or a metabolite is responsible for the observed effect. This is a powerful strategy for deconvoluting complex pharmacology at the molecular level.
| Underexplored Activity | Key Experimental Question | Contribution of this compound |
|---|---|---|
| NQO1 Inhibition | What is the precise potency of dicumarol against NQO1 in cancer cells, and how does it disrupt NQO1-protein interactions (e.g., with p53)? researchgate.netacs.org | Enables accurate determination of dose-response curves and target engagement in cellular thermal shift assays (CETSA) or immunoprecipitation-MS studies. |
| Microtubule Stabilization | What is the binding affinity of dicumarol for tubulin, and how does it compare to other microtubule stabilizers like paclitaxel? nih.govaacrjournals.org | Provides the accurate concentration data needed for in vitro tubulin polymerization assays and cellular mitotic arrest studies. |
| Antiviral Activity | How does dicumarol's inhibition of NQO1 lead to the suppression of Hepatitis B virus (HBV) transcription? nih.gov | Allows for the correlation of precise intracellular drug concentrations with effects on viral protein levels and cccDNA activity. |
| Modulation of Cell Signaling | Does dicumarol's effect on NQO1 alter signaling pathways like NF-κB or JNK, as suggested in vascular smooth muscle cells? oup.com | Essential for quantitative Western blotting and phosphoproteomics experiments to link drug concentration to pathway modulation. |
Contribution to Quantitative Pharmacodynamics and Mechanistic Modeling
Quantitative systems pharmacology (QSP) and mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling are computational approaches used to simulate the interaction between a drug and the body. allucent.commathworks.comnih.gov These models mathematically describe the entire causal chain from drug administration to clinical effect, including absorption, distribution, metabolism, target binding, and the downstream physiological response. tandfonline.comallucent.comfrontiersin.org The goal is to predict how a drug will behave in different scenarios, optimize dosing, and improve the translation of preclinical findings to humans. tandfonline.comcertara.com
The predictive power of any mechanistic model is entirely dependent on the quality of the data used to build it. The most fundamental component is accurate pharmacokinetic data, which describes the concentration of the drug in the body over time. This compound is the key that unlocks this data for dicumarol. By enabling highly accurate and precise measurements of dicumarol concentrations in plasma and tissues, it provides the foundation upon which robust PK/PD models can be constructed. ijper.orgasm.orgnih.gov
| Model Parameter | Description | Dependence on this compound Data |
|---|---|---|
| Clearance (CL) | The rate at which the drug is eliminated from the body. | Directly calculated from the concentration-time profile measured using this compound as an internal standard. |
| Volume of Distribution (Vd) | The theoretical volume into which the drug distributes. | Directly calculated from the concentration-time profile. |
| Target Occupancy | The fraction of a biological target (e.g., NQO1) bound by the drug. | Modeled by linking the accurately measured plasma/tissue concentration to the target's known binding affinity (Kd). |
| EC50 / IC50 | The concentration of drug that produces 50% of the maximal effect or inhibition. | Reliant on having accurate drug concentrations to correlate with the measured pharmacodynamic effect (e.g., enzyme inhibition). |
| Metabolite Formation Rate | The rate at which dicumarol is converted to its metabolites. | Requires precise quantification of both the parent drug and its metabolites, for which this compound and deuterated metabolite standards are essential. |
Q & A
Q. What are the key analytical techniques for confirming the structural integrity and isotopic purity of Dicumarol-d8?
- Methodological Answer : Researchers should use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
- NMR : Compare the proton (¹H) and deuterium (²H) spectra of this compound with non-deuterated Dicumarol. The absence of specific proton signals (e.g., aromatic or methyl groups) confirms deuterium incorporation .
- HRMS : Measure the exact mass to verify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The mass shift should align with the number of deuterium atoms (e.g., +8 amu for d8 labeling) .
- Purity Assessment : Use reverse-phase HPLC with UV detection to quantify impurities. Ensure isotopic purity exceeds 98% for reliable pharmacokinetic studies .
Q. How can researchers synthesize this compound with minimal isotopic dilution?
- Methodological Answer :
- Deuterium Source : Use deuterated solvents (e.g., D₂O or deuterated acetic acid) and reagents in a closed system to prevent proton exchange.
- Reaction Optimization : Monitor reaction kinetics via LC-MS to identify stages where isotopic dilution may occur (e.g., during recrystallization). Adjust pH and temperature to stabilize deuterium bonds .
- Post-Synthesis Validation : Conduct isotopic ratio analysis using isotope-ratio mass spectrometry (IRMS) to confirm d8 labeling efficiency .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s mechanism of action in vitro?
- Methodological Answer :
- Control Groups : Include non-deuterated Dicumarol to isolate isotopic effects. Use negative controls (e.g., solvent-only) and positive controls (e.g., warfarin for anticoagulant studies) .
- Dose-Response Curves : Generate data using at least five concentrations to calculate IC₅₀ values. Replicate experiments three times to assess variability .
- Off-Target Effects : Screen for interactions with cytochrome P450 enzymes (e.g., CYP2C9) using fluorogenic assays. Cross-reference results with databases like PubChem to identify unexpected binding .
Q. How should researchers address contradictions in reported pharmacokinetic (PK) data for this compound across species?
- Methodological Answer :
- Meta-Analysis : Compile PK parameters (e.g., half-life, clearance) from published studies. Use statistical tools (e.g., ANOVA or mixed-effects models) to identify species-specific trends .
- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences in metabolism. Validate predictions with in vivo data from rodent and primate studies .
- Ethical Reporting : Clearly document experimental conditions (e.g., fasting status, dosing route) that may explain discrepancies. Adhere to ARRIVE guidelines for animal studies .
Q. What strategies optimize the detection of this compound metabolites in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., this compound-glucuronide) to correct for matrix effects.
- Chromatography : Employ ultra-high-performance liquid chromatography (UHPLC) with a C18 column and gradient elution to separate polar metabolites .
- Detection : Pair with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Key transitions: m/z 367 → 161 (parent ion) and m/z 375 → 169 (deuterated metabolite) .
Data Analysis and Reporting
Q. How can researchers statistically validate the reproducibility of this compound’s anticoagulant effects?
- Methodological Answer :
- Power Analysis : Calculate sample size using G*Power software (α = 0.05, power = 0.8) based on preliminary data.
- Bland-Altman Plots : Compare results across laboratories to assess inter-institutional variability .
- Open Data : Share raw datasets (e.g., clotting time measurements) in repositories like Zenodo to enable independent verification .
Q. What criteria should guide the selection of reference standards for this compound in regulatory studies?
- Methodological Answer :
- Certified Standards : Use standards traceable to NIST or USP with certificates of analysis (CoA) detailing purity, stability, and isotopic enrichment .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life. Monitor via HPLC for decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
